2-((3-Methoxyphenyl)thio)ethanamine
Overview
Description
2-((3-Methoxyphenyl)thio)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a thioether linkage connecting the benzene ring to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)thio)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with thioacetic acid to form 3-methoxyphenyl thioacetate. This intermediate is then subjected to a nucleophilic substitution reaction with ethylenediamine to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
2-((3-Methoxyphenyl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways, including neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, such as antidepressant or anxiolytic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((3-Methoxyphenyl)thio)ethanamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may act as a ligand for specific receptors, influencing their activity and leading to changes in neurotransmitter release and uptake. This modulation can result in altered mood and behavior, which is why it is being studied for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the thioether linkage.
2-(3-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine moiety instead of ethanamine.
Phenethylamine: Basic structure without the methoxy or thioether groups.
Uniqueness
2-((3-Methoxyphenyl)thio)ethanamine is unique due to the presence of both a methoxy group and a thioether linkage. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications. Its ability to modulate neurotransmitter systems also sets it apart from other similar compounds, highlighting its potential in medicinal chemistry .
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPRAOYKHROEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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